Hydroxystilbamidine bis(methanesulfonate)

Neuropharmacology Ion Channels Pain Research

Hydroxystilbamidine bis(methanesulfonate) (CAS 223769-64-0), also known as 2-hydroxystilbamidine or Fluoro-Gold™, is an aromatic diamidine compound and a fluorescent cationic dye. It binds non-intercalatively to DNA and RNA and acts as a potent inhibitor of cellular ribonucleases.

Molecular Formula C18H24N4O7S2
Molecular Weight 472.5 g/mol
CAS No. 223769-64-0
Cat. No. B608021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroxystilbamidine bis(methanesulfonate)
CAS223769-64-0
SynonymsHydroxystilbamidine
Molecular FormulaC18H24N4O7S2
Molecular Weight472.5 g/mol
Structural Identifiers
SMILESCS(=O)(=O)O.CS(=O)(=O)O.C1=CC(=CC=C1C=CC2=C(C=C(C=C2)C(=N)N)O)C(=N)N
InChIInChI=1S/C16H16N4O.2CH4O3S/c17-15(18)12-5-2-10(3-6-12)1-4-11-7-8-13(16(19)20)9-14(11)21;2*1-5(2,3)4/h1-9,21H,(H3,17,18)(H3,19,20);2*1H3,(H,2,3,4)/b4-1+;;
InChIKeyYGNSQKCULHSJDC-HFPMQDOPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Hydroxystilbamidine bis(methanesulfonate): Product Overview and Procurement Baseline


Hydroxystilbamidine bis(methanesulfonate) (CAS 223769-64-0), also known as 2-hydroxystilbamidine or Fluoro-Gold™, is an aromatic diamidine compound and a fluorescent cationic dye. It binds non-intercalatively to DNA and RNA and acts as a potent inhibitor of cellular ribonucleases [1]. This compound exhibits antiprotozoal, antifungal, and immunosuppressive activities, and is clinically approved for the treatment of certain mycoses [2]. In research settings, it is widely used as a retrograde neuronal tracer and histochemical stain .

Why Generic Diamidine Substitution Fails: Hydroxystilbamidine bis(methanesulfonate) Structural and Pharmacological Distinctions


Aromatic diamidines share a common core structure but exhibit divergent biological profiles due to subtle modifications. Hydroxystilbamidine differs from its closest analogs by a single hydroxyl group at the 2-position of the stilbene backbone [1]. This structural variation profoundly impacts toxicity, enzyme inhibition potency, and off-target activity. While pentamidine and stilbamidine may serve similar therapeutic indications, their clinical and experimental utility is constrained by higher toxicity or lower potency in specific assays [2][3]. Direct substitution with these analogs in research protocols may yield non-comparable results, particularly in neurobiological and antiprotozoal studies. The quantitative evidence below delineates the specific performance characteristics that define Hydroxystilbamidine's unique position.

Hydroxystilbamidine bis(methanesulfonate): Quantified Differentiation Evidence for Procurement Decisions


ASIC Channel Inhibition: Superior Potency Compared to Pentamidine

In a direct head-to-head comparison, hydroxystilbamidine (HSB) demonstrates significantly higher potency as an inhibitor of acid-sensing ion channels (ASICs) than the clinically used analog pentamidine. The apparent affinity (IC50) for ASIC current inhibition in primary cultured hippocampal neurons was 1.5 µM for HSB, compared to 38 µM for pentamidine, representing a 25-fold difference in potency [1].

Neuropharmacology Ion Channels Pain Research

Neurotoxicity Profile: Dramatically Reduced Incidence of Trigeminal Neuropathy vs. Stilbamidine

A critical clinical differentiation exists between hydroxystilbamidine and its parent compound stilbamidine regarding neurotoxicity. Stilbamidine is associated with a high incidence of delayed trigeminal neuropathy; one report noted neuropathy in 41 out of 45 patients treated [1]. In contrast, a review of 125 cases treated with 2-hydroxystilbamidine documented only one doubtful report of fifth nerve neuropathy, an incidence of 0.8% [2].

Toxicology Antifungal Therapy Clinical Safety

Dual-Emission Fluorescence: DNA vs. RNA Discrimination

Hydroxystilbamidine exhibits distinct fluorescence emission profiles depending on its nucleic acid target. When bound to DNA, the emission maximum is approximately 590 nm, whereas RNA binding yields an emission maximum near 540 nm under identical excitation (360 nm) . This property is not shared by common analogs like DAPI or pentamidine, which do not offer such a clear spectral distinction between DNA and RNA binding.

Fluorescent Probes Neuroanatomy Nucleic Acid Staining

Lysosomal Enzyme Release Inhibition: Immunosuppressive Activity

Hydroxystilbamidine acts as a lysosome-stabilizing agent, inhibiting the release of proteolytic enzymes. In murine peritoneal macrophages, treatment with 10 µg/mL HSB reduced β-glucuronidase release by 50% . This mechanism underlies its immunosuppressive effects; in vivo, intraperitoneal administration of 10 mg/kg HSB suppressed the delayed-type hypersensitivity (DTH) response to sheep red blood cells by 70% in mice .

Immunology Lysosome Biology Inflammation

Optimal Procurement-Driven Application Scenarios for Hydroxystilbamidine bis(methanesulfonate)


Retrograde Neuronal Tracing with Fluoro-Gold™

Hydroxystilbamidine bis(methanesulfonate), commercially branded as Fluoro-Gold™, is the gold standard for retrograde axonal transport studies. Its intense, fade-resistant fluorescence and compatibility with various fixation and immunohistochemical protocols make it indispensable for mapping neural circuits . The distinct emission profile when bound to nucleic acids (Ex/Em ~360/590 nm for DNA) ensures clear visualization in complex tissue sections .

Selective ASIC Channel Inhibition in Neuropharmacology

Given its 25-fold higher potency against ASICs compared to pentamidine (IC50 1.5 µM vs. 38 µM), hydroxystilbamidine is the preferred tool for dissecting ASIC-mediated pathways in pain, stroke, and neurodegenerative disease models [1]. Its use minimizes off-target effects associated with less potent diamidines.

In Vivo Antiprotozoal Studies Requiring a Wide Therapeutic Window

For researchers studying trypanosomiasis or leishmaniasis in animal models, hydroxystilbamidine offers a favorable safety profile with dramatically reduced neurotoxicity compared to stilbamidine (0.8% vs. 91% neuropathy incidence) [2][3]. This allows for higher dosing and longer treatment durations without confounding neurotoxic effects.

Multiplexed Nucleic Acid Imaging

The unique dual-emission property (DNA: ~590 nm; RNA: ~540 nm) enables simultaneous or sequential visualization of DNA and RNA in the same sample. This capability is leveraged in histochemical staining protocols to differentiate nuclear and cytoplasmic nucleic acid compartments, a feature not offered by common alternatives like DAPI .

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